1-butyl-3-((4-ethylphenyl)sulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
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Description
Scientific Research Applications
Antibacterial Activities
A related compound, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, synthesized through a process involving reactions with 4-fluoro-3-(1H-pyrrol-1-yl)aniline, has demonstrated high broad-spectrum antibacterial activities. This compound, similar in structure to the one , was found to be very active against both gram-positive and gram-negative bacteria (Stefancich et al., 1985).
Antitumor Properties
2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, similar in structure, have been synthesized and displayed potent cytotoxic activity against cancer cell lines while showing weak inhibitory activity toward normal cell lines. One of these compounds, 2-(3-Methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, was also effective in an in vivo Hep3B xenograft nude mice model, indicating its potential as an antitumor agent (Huang et al., 2013).
Caspase-3 Inhibitory Activity
Novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, which are structurally related, have been synthesized and identified as potent inhibitors of caspase-3, an enzyme involved in apoptosis (programmed cell death). This suggests potential application in research on apoptosis-related diseases or conditions (Kravchenko et al., 2005).
Alzheimer's Disease Treatment
Compounds based on a similar molecular framework, specifically 4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinolines, have been studied for their potential application in the treatment of cognitive disorders associated with Alzheimer's disease. These compounds were found to be effective in reversing memory deficits and showed antidepressant-like effects, indicating their promise as therapeutic agents (Grychowska et al., 2016).
Properties
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-5-12-28-17-24(32(30,31)19-10-8-18(4-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRLMXHADKEMPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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